(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a fluoropropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoropropyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3-fluoropropyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoropropyl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activity.
1-(3-Fluoropropyl)pyrrolidine: Lacks the chiral center and may have different chemical properties.
1-(3-Chloropropyl)pyrrolidin-3-amine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the fluoropropyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H15FN2 |
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Molecular Weight |
146.21 g/mol |
IUPAC Name |
(3S)-1-(3-fluoropropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2/t7-/m0/s1 |
InChI Key |
XKHSXPNTQRAWJC-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CCCF |
Canonical SMILES |
C1CN(CC1N)CCCF |
Origin of Product |
United States |
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